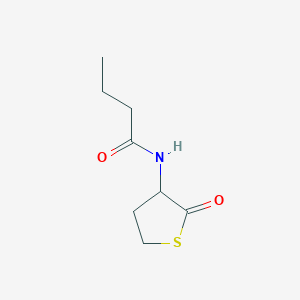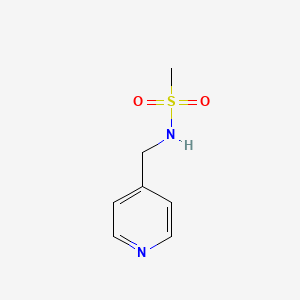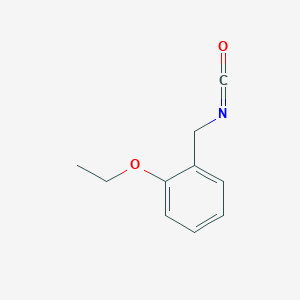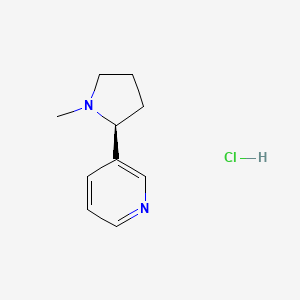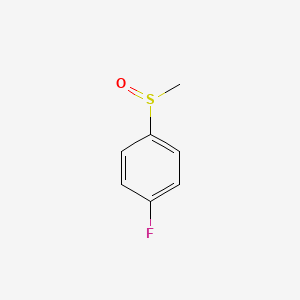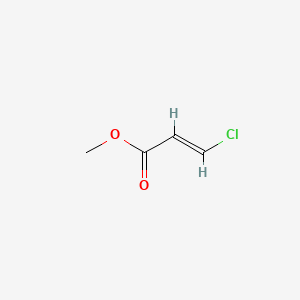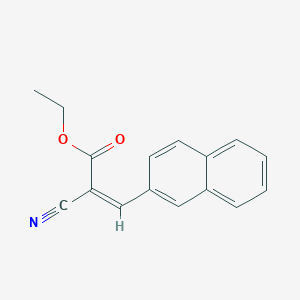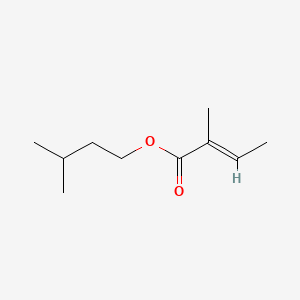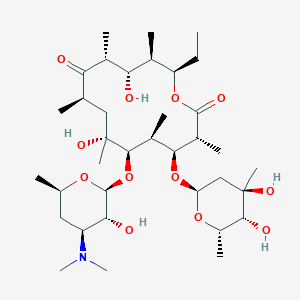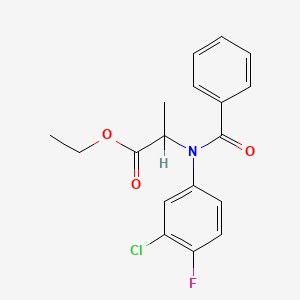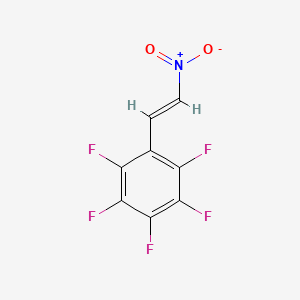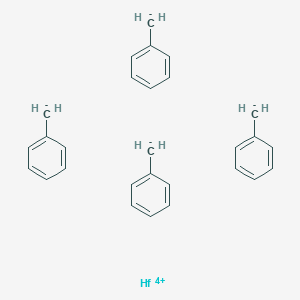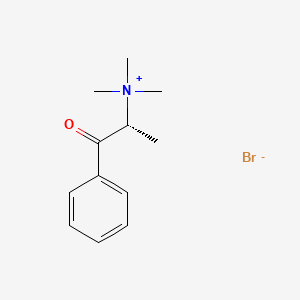
(R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide is a quaternary ammonium compound known for its unique structural properties and diverse applications This compound is characterized by the presence of a trimethylammonium group attached to an alpha-methylphenacyl moiety, with bromide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of alpha-methylphenacyl bromide with trimethylamine. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: (R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation Reactions: The alpha-methylphenacyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or methanol, using reagents such as sodium hydroxide or sodium chloride.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide, often in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, usually in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Formation of quaternary ammonium salts with different anions.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of secondary or tertiary amines.
Applications De Recherche Scientifique
(R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in studies of membrane transport and ion channel function due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use as a drug delivery agent, particularly in targeting specific tissues or cells.
Industry: Utilized in the production of surfactants and detergents, as well as in the formulation of antimicrobial agents.
Mécanisme D'action
The mechanism of action of (R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can affect ion channels and transporters, leading to changes in cellular ion balance and signaling pathways. Additionally, the compound’s ability to form stable complexes with various anions makes it useful in phase-transfer catalysis and other chemical processes.
Comparaison Avec Des Composés Similaires
Tetramethylammonium bromide: Similar in structure but lacks the alpha-methylphenacyl group.
Benzyltrimethylammonium bromide: Contains a benzyl group instead of the alpha-methylphenacyl group.
Trimethylphenylammonium bromide: Features a phenyl group directly attached to the ammonium nitrogen.
Uniqueness: (R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide is unique due to the presence of the alpha-methylphenacyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with biological membranes and proteins, making it particularly useful in studies of membrane transport and ion channel function. Additionally, the compound’s versatility in undergoing various chemical reactions makes it valuable in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
55380-59-1 |
|---|---|
Formule moléculaire |
C12H20BrNO |
Poids moléculaire |
274.20 g/mol |
Nom IUPAC |
[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-trimethylazanium;bromide |
InChI |
InChI=1S/C12H20NO.BrH/c1-10(13(2,3)4)12(14)11-8-6-5-7-9-11;/h5-10,12,14H,1-4H3;1H/q+1;/p-1/t10-,12-;/m0./s1 |
Clé InChI |
QNYXXJBMEPUNIY-JGAZGGJJSA-M |
SMILES |
CC(C(=O)C1=CC=CC=C1)[N+](C)(C)C.[Br-] |
SMILES isomérique |
C[C@@H]([C@@H](C1=CC=CC=C1)O)[N+](C)(C)C.[Br-] |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)[N+](C)(C)C.[Br-] |
Key on ui other cas no. |
55380-59-1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


